molecular formula C7H4Cl4 B085721 2,4-Dichloro-1-(dichloromethyl)benzene CAS No. 134-25-8

2,4-Dichloro-1-(dichloromethyl)benzene

Cat. No. B085721
CAS RN: 134-25-8
M. Wt: 229.9 g/mol
InChI Key: AQVKVGOTPBBVMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated benzene derivatives involves complex reactions that can include electrooxidative processes, as demonstrated in the preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. This compound was synthesized with a significant yield through electrooxidative double ene-type chlorination, showcasing the intricate methods required to introduce specific chloro groups into the benzene ring (Uneyama et al., 1983).

Molecular Structure Analysis

The molecular structure of chlorinated benzene compounds often features significant dihedral angles between benzene rings, indicating a degree of spatial arrangement that can affect their chemical reactivity. For example, a study on 3-(3,5-dichlorophenyl)benzene-1,2-diol revealed a dihedral angle of 58.86° between its benzene rings, highlighting the non-planar nature of such molecules and their potential intramolecular interactions (Dhakal et al., 2019).

Chemical Reactions and Properties

Chlorinated benzene derivatives participate in a variety of chemical reactions, reflecting their reactivity towards both electrophilic and nucleophilic agents. The presence of chloro groups can significantly influence the electronic properties of the benzene ring, making it susceptible to further functionalization through reactions such as nucleophilic substitution or addition reactions.

Physical Properties Analysis

The physical properties of 2,4-dichloro-1-(dichloromethyl)benzene derivatives are determined by their molecular structure, which influences their melting points, boiling points, and solubilities in different solvents. The planarity, or lack thereof, and the presence of substituents significantly affect these properties, as seen in compounds like 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, where the specific arrangement of chloro groups impacts its physical state and behavior in reactions (Uneyama et al., 1983).

Scientific Research Applications

Environmental Impact and Degradation

2,4-Dichloro-1-(dichloromethyl)benzene, as part of chlorobenzenes (CBs), has been recognized for its environmental persistence, toxicity, and potential to accumulate in various environmental compartments, including soil, water, air, and sediment. The extensive use of CBs in agriculture and industry has led to widespread environmental contamination. Studies have focused on understanding the fate processes of CBs in the environment, particularly in soil, and exploring remediation strategies for their reduction or elimination. Dechlorination under anaerobic conditions is a major degradation pathway, leading to lower-chlorinated benzenes, which can be further degraded by specialized microorganisms. Techniques combining dechlorination with biodegradation offer promising approaches for soil remediation contaminated with CBs. Additionally, immobilization using soil amendments can reduce the environmental risk posed by CBs (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Toxicology and Human Health

Research into the toxicology of chlorinated solvents like dichloromethane, closely related to 2,4-dichloro-1-(dichloromethyl)benzene, has highlighted the potential health risks associated with exposure. Epidemiological studies have reviewed the incidence of cancer in relation to exposure, finding limited indications of increased cancer risk at workplaces with significant solvent use. However, the evidence is not conclusive enough to definitively link low-level exposures to specific cancer risks, underscoring the need for more robust exposure assessments and population-based studies (Cooper, Scott, & Bale, 2011).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs), while not directly 2,4-dichloro-1-(dichloromethyl)benzene, illustrate the broader applicability of benzene derivatives in scientific research. BTAs have garnered interest for their simple structure, accessibility, and their supramolecular self-assembly behavior, making them valuable in nanotechnology, polymer processing, and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding showcases the potential of benzene derivatives in designing supramolecular structures for various applications (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

This chemical is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2,4-dichloro-1-(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVKVGOTPBBVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059640
Record name Benzene, 2,4-dichloro-1-(dichloromethyl)-
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Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-(dichloromethyl)benzene

CAS RN

134-25-8
Record name 2,4-Dichloro-1-(dichloromethyl)benzene
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Record name 2,4-Dichloro-1-(dichloromethyl)benzene
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Record name Benzene, 2,4-dichloro-1-(dichloromethyl)-
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Record name Benzene, 2,4-dichloro-1-(dichloromethyl)-
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Record name 2,4-dichloro-1-(dichloromethyl)benzene
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Record name 2,4-DICHLORO-1-(DICHLOROMETHYL)BENZENE
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